3-(2-Chlorophenyl)-4-methylpyrrolidine
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Overview
Description
3-(2-Chlorophenyl)-4-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely studied for their diverse biological activities. The presence of a chlorophenyl group and a methyl group on the pyrrolidine ring makes this compound particularly interesting for various chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-4-methylpyrrolidine typically involves the reaction of 2-chlorobenzaldehyde with a suitable amine and a reducing agent. One common method is the reductive amination of 2-chlorobenzaldehyde with 4-methylpyrrolidine in the presence of a reducing agent like sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis might involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of 2-chlorobenzylidene-4-methylpyrrolidine using a palladium catalyst under hydrogen gas. This method offers high yields and can be easily scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-4-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dechlorinated or demethylated products.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Dechlorinated or demethylated pyrrolidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Chlorophenyl)-4-methylpyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various neurological disorders.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets. It is known to interact with neuronal voltage-sensitive sodium channels and L-type calcium channels . These interactions modulate the activity of these channels, leading to its observed anticonvulsant and analgesic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chlorophenyl)-4-methylpyrrolidine
- 3-(2-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides
Uniqueness
3-(2-Chlorophenyl)-4-methylpyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H14ClN |
---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-4-methylpyrrolidine |
InChI |
InChI=1S/C11H14ClN/c1-8-6-13-7-10(8)9-4-2-3-5-11(9)12/h2-5,8,10,13H,6-7H2,1H3 |
InChI Key |
JVGCLDJZQYQMOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC1C2=CC=CC=C2Cl |
Origin of Product |
United States |
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